molecular formula C23H14N4OS4 B447772 N-(1,3-BENZOTHIAZOL-2-YL)-2-{[3-CYANO-4-(2-FURYL)-6-(2-THIENYL)-2-PYRIDYL]SULFANYL}ETHANETHIOAMIDE

N-(1,3-BENZOTHIAZOL-2-YL)-2-{[3-CYANO-4-(2-FURYL)-6-(2-THIENYL)-2-PYRIDYL]SULFANYL}ETHANETHIOAMIDE

Katalognummer: B447772
Molekulargewicht: 490.7g/mol
InChI-Schlüssel: YONSQIRGHYVCMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-BENZOTHIAZOL-2-YL)-2-{[3-CYANO-4-(2-FURYL)-6-(2-THIENYL)-2-PYRIDYL]SULFANYL}ETHANETHIOAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring, a pyridine ring, and sulfur-containing functional groups, making it a versatile molecule for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-2-{[3-CYANO-4-(2-FURYL)-6-(2-THIENYL)-2-PYRIDYL]SULFANYL}ETHANETHIOAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the pyridine ring and the thiol groups. Common reagents used in these reactions include sulfur-containing compounds, nitriles, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process, reduce costs, and minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,3-BENZOTHIAZOL-2-YL)-2-{[3-CYANO-4-(2-FURYL)-6-(2-THIENYL)-2-PYRIDYL]SULFANYL}ETHANETHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Wissenschaftliche Forschungsanwendungen

N-(1,3-BENZOTHIAZOL-2-YL)-2-{[3-CYANO-4-(2-FURYL)-6-(2-THIENYL)-2-PYRIDYL]SULFANYL}ETHANETHIOAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-2-{[3-CYANO-4-(2-FURYL)-6-(2-THIENYL)-2-PYRIDYL]SULFANYL}ETHANETHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(1,3-BENZOTHIAZOL-2-YL)-2-{[3-CYANO-4-(2-FURYL)-6-(2-THIENYL)-2-PYRIDYL]SULFANYL}ETHANETHIOAMIDE: shares similarities with other benzothiazole and pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and heterocyclic rings

Eigenschaften

Molekularformel

C23H14N4OS4

Molekulargewicht

490.7g/mol

IUPAC-Name

N-(1,3-benzothiazol-2-yl)-2-[3-cyano-4-(furan-2-yl)-6-thiophen-2-ylpyridin-2-yl]sulfanylethanethioamide

InChI

InChI=1S/C23H14N4OS4/c24-12-15-14(18-6-3-9-28-18)11-17(19-8-4-10-30-19)25-22(15)31-13-21(29)27-23-26-16-5-1-2-7-20(16)32-23/h1-11H,13H2,(H,26,27,29)

InChI-Schlüssel

YONSQIRGHYVCMV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=S)CSC3=C(C(=CC(=N3)C4=CC=CS4)C5=CC=CO5)C#N

Kanonische SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=S)CSC3=C(C(=CC(=N3)C4=CC=CS4)C5=CC=CO5)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.